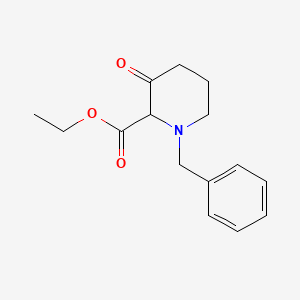

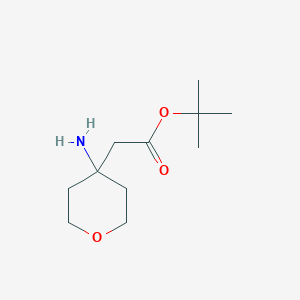

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

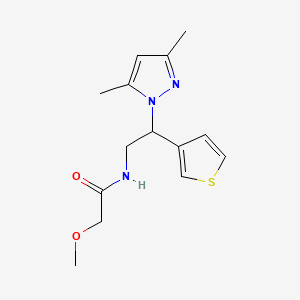

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate is a chemical compound with the molecular formula C15H19NO3 . It is a powder in physical form .

Synthesis Analysis

The synthesis of Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate involves the preparation of the anion of ethyl 3-oxo-1-phenylmethyl-4-piperidinecarboxylate. It has also been used as a building block for the syntheses of receptor agonists and antagonists .Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate is represented by the InChI code: 1S/C15H19NO3.ClH/c1-2-19-15 (18)14-13 (17)9-6-10-16 (14)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H . The molecular weight of the compound is 297.78 .Chemical Reactions Analysis

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones . It has also been involved in the synthesis of pyrido[3,4-d]pyrimidines by condensation with morpholine-4-carboxamidine .Physical And Chemical Properties Analysis

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate is a powder in physical form . It has a molecular weight of 297.78 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate has been utilized in the synthesis of various organic compounds. For instance, Michael reactions with α,β-unsaturated carbonyl compounds lead to the formation of 6- and 6,8-substituted derivatives, which are significant in understanding the stereochemical aspects of these reactions (Vafina et al., 2003).

Chemical Synthesis Routes

This compound is a key starting material in multi-step chemical syntheses. It has been used in a nine-step reaction for preparing tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a process that includes hydrogenation and oximation (Wang et al., 2008). Additionally, it serves as a starting point for the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in developing protein kinase inhibitors (Hao et al., 2011).

Catalysis and Synthetic Methods

In catalytic processes, ethyl 1-benzyl-3-oxopiperidine-2-carboxylate is used in the synthesis of various derivatives. For example, it is involved in iodine-catalyzed synthesis of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives, demonstrating its versatility in facilitating complex organic reactions (Jiang et al., 2012).

Intermediate in Drug Synthesis

This compound is an important intermediate in the synthesis of various drugs. It plays a crucial role in the synthesis of apixaban, an anticoagulant, as demonstrated in the reported X-ray powder diffraction data (Wang et al., 2017).

Enantioselective Synthesis

Enantioselective synthesis is another significant application. Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate has been used in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, which is essential for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

Aldose Reductase Inhibition

Interestingly, derivatives of ethyl 1-benzyl-3-oxopiperidine-2-carboxylate, like ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, have been identified as potent and specific inhibitors of aldose reductase, an enzyme implicated in diabetic complications (Mylari et al., 1991).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

ethyl 1-benzyl-3-oxopiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)14-13(17)9-6-10-16(14)11-12-7-4-3-5-8-12/h3-5,7-8,14H,2,6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLLUOKPRLDZNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCCN1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2528238.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2528239.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2528244.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2528253.png)

![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2528254.png)